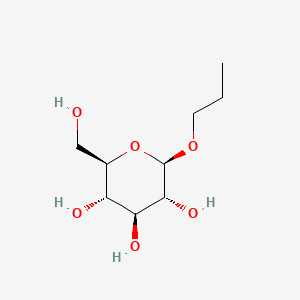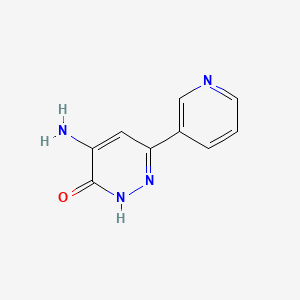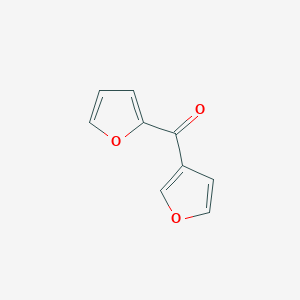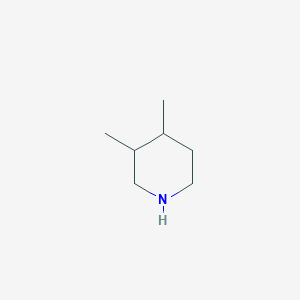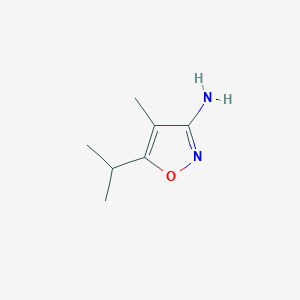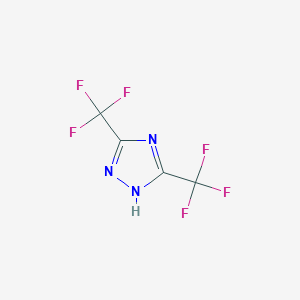
3,5-Bis(trifluormethyl)-1H-1,2,4-triazol
Übersicht
Beschreibung
3,5-bis(trifluoromethyl)-1H-1,2,4-triazole is a fluorinated heterocyclic compound that has garnered significant interest in various fields of research due to its unique chemical properties. The presence of trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound in pharmaceuticals, agrochemicals, and materials science .
Wissenschaftliche Forschungsanwendungen
3,5-bis(trifluoromethyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures, such as 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives, have been reported to inhibit the growth of drug-resistant bacteria .
Mode of Action
Similar compounds have been synthesized and shown to interact with their targets, leading to changes in bacterial growth .
Biochemical Pathways
It’s worth noting that similar compounds have been used in the asymmetric reduction of 3,5-bis(trifluoromethyl) acetophenone, catalyzed by whole cells of newly isolated trichoderma asperellum .
Result of Action
Similar compounds have been reported to inhibit the growth of drug-resistant bacteria .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-bis(trifluoromethyl)-1H-1,2,4-triazole typically involves the reaction of 3,5-bis(trifluoromethyl)benzamide with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the triazole ring . The reaction conditions often require refluxing the mixture in a suitable solvent such as ethanol or acetic acid for several hours.
Industrial Production Methods
Industrial production methods for 3,5-bis(trifluoromethyl)-1H-1,2,4-triazole may involve continuous flow processes to enhance yield and efficiency. These methods often utilize automated reactors and precise control of reaction parameters to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-bis(trifluoromethyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-bis(trifluoromethyl)benzamide: Shares the trifluoromethyl groups but lacks the triazole ring, making it less reactive in certain chemical reactions.
3,5-bis(trifluoromethyl)pyrazole: Similar structure but with a pyrazole ring instead of a triazole ring, leading to different chemical properties and reactivity.
3,5-bis(trifluoromethyl)aniline: Contains an amino group instead of the triazole ring, affecting its chemical behavior and applications.
Uniqueness
3,5-bis(trifluoromethyl)-1H-1,2,4-triazole is unique due to the presence of both trifluoromethyl groups and the triazole ring, which confer enhanced stability, reactivity, and binding affinity to various molecular targets . This combination of features makes it a valuable compound in diverse fields of research and industry .
Eigenschaften
IUPAC Name |
3,5-bis(trifluoromethyl)-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF6N3/c5-3(6,7)1-11-2(13-12-1)4(8,9)10/h(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGUTEXYIRYTPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NN1)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF6N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70563016 | |
| Record name | 3,5-Bis(trifluoromethyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
709-62-6 | |
| Record name | 3,5-Bis(trifluoromethyl)-1H-1,2,4-triazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70563016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key starting materials and reactions involved in synthesizing 3,5-bis(trifluoromethyl)-1H-1,2,4-triazole?
A1: 3,5-bis(trifluoromethyl)-1H-1,2,4-triazole is synthesized using 2,5-dichloro-1,1,1,6,6,6-hexafluoro-3,4-diazahexa-2,4-diene as a key starting material [, ]. This diene undergoes cyclization reactions with various reagents to form the triazole ring. For example, reacting the diene with formamide leads to the formation of the desired 3,5-bis(trifluoromethyl)-1H-1,2,4-triazole [, ].
Q2: How does 3,5-bis(trifluoromethyl)-1H-1,2,4-triazole react with alkynes?
A2: 3,5-bis(trifluoromethyl)-1H-1,2,4-triazole reacts with alkynes via [3+2] cycloaddition reactions [, ]. This reaction results in the formation of substituted pyrazoles, with the triazole ring acting as a building block for constructing more complex heterocyclic systems. The reaction is particularly efficient with electron-deficient alkynes.
Q3: Can the reactivity of 3,5-bis(trifluoromethyl)-1H-1,2,4-triazole be modified?
A3: Yes, the reactivity can be altered by converting 3,5-bis(trifluoromethyl)-1H-1,2,4-triazole into its sodium salt, sodium 3,5-bis(trifluoromethyl)-1,2,4-triazolide [, ]. This nucleophilic species reacts readily with various electrophiles, including halogen compounds, to introduce substituents at the nitrogen atom of the triazole ring. This modification allows for further diversification of the molecule and exploration of its potential applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





